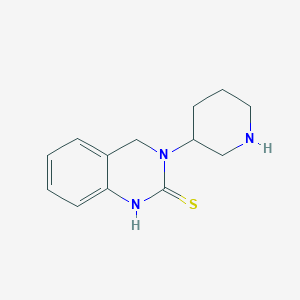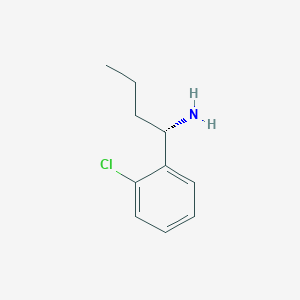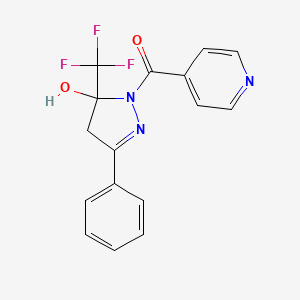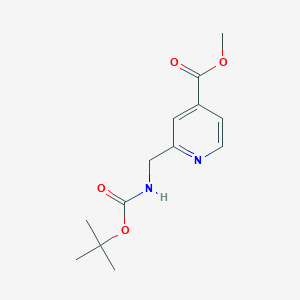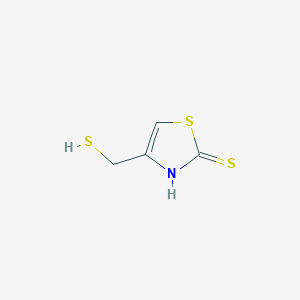
4-(Mercaptomethyl)thiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Mercaptomethyl)thiazole-2-thiol is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. Thiazoles, including this compound, are known for their diverse biological activities and are often utilized in medicinal chemistry due to their potential therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Mercaptomethyl)thiazole-2-thiol typically involves the reaction of thioesters with thiourea under mild conditions. This method is efficient and yields high purity products . Another approach involves the use of silica-supported tungstosilisic acid as a catalyst in a one-pot multicomponent reaction .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods, such as the use of thioglycolic acid for thioester deprotection, which provides high yields and is less time-consuming .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Mercaptomethyl)thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products: The major products formed from these reactions include disulfides from oxidation and substituted thiazoles from electrophilic substitution .
Aplicaciones Científicas De Investigación
4-(Mercaptomethyl)thiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(Mercaptomethyl)thiazole-2-thiol involves its interaction with biological targets through its thiol group. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways. The compound’s ability to form disulfide bonds with protein thiols is a key aspect of its biological activity .
Comparación Con Compuestos Similares
2-Mercapto-4-methylthiazole: Similar in structure but with a methyl group at the 4-position.
Thiazole-2-thiol: Lacks the mercaptomethyl group but shares the thiazole core.
Uniqueness: 4-(Mercaptomethyl)thiazole-2-thiol is unique due to its mercaptomethyl group, which enhances its reactivity and biological activity compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C4H5NS3 |
|---|---|
Peso molecular |
163.3 g/mol |
Nombre IUPAC |
4-(sulfanylmethyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C4H5NS3/c6-1-3-2-8-4(7)5-3/h2,6H,1H2,(H,5,7) |
Clave InChI |
FSJLWJPKMPIPNW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=S)S1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


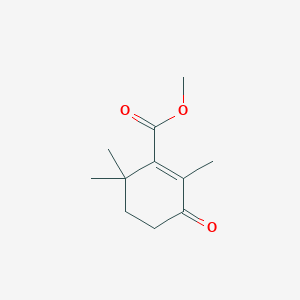

![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
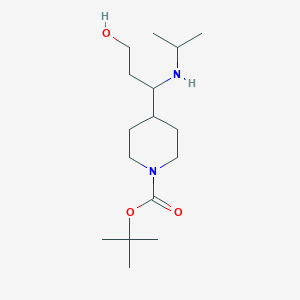
![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
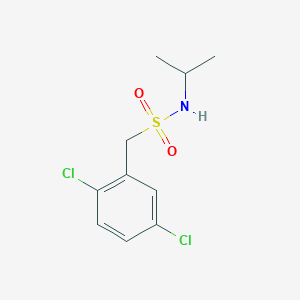
![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
